6-(3-Aminopropyl)benzothiazole
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Overview
Description
6-(3-Aminopropyl)benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their significant pharmacological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with 3-chloropropylamine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-(3-Aminopropyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules and as an inhibitor of various enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents for diseases such as cancer and tuberculosis.
Industry: Utilized in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Aminopropyl)benzothiazole involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole: The parent compound, used in the synthesis of various derivatives with diverse applications.
Uniqueness
6-(3-Aminopropyl)benzothiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-aminopropyl group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N2S/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6-7H,1-2,5,11H2 |
InChI Key |
VODGZZWQRMPOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCN)SC=N2 |
Origin of Product |
United States |
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